N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Drug Discovery Medicinal Chemistry CNS Penetration

N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide (CAS 1251625-55-4) is a synthetic small-molecule thioacetamide derivative with molecular formula C17H19ClN4OS and molecular weight 362.9 g/mol. Its structure features a 2-chloro-4-methylphenyl ring linked via an acetamide bridge to a thioether-coupled 4-(pyrrolidin-1-yl)pyrimidine moiety, placing it among a class of compounds investigated for kinase inhibition and GPCR modulation.

Molecular Formula C17H19ClN4OS
Molecular Weight 362.88
CAS No. 1251625-55-4
Cat. No. B2408639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
CAS1251625-55-4
Molecular FormulaC17H19ClN4OS
Molecular Weight362.88
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)Cl
InChIInChI=1S/C17H19ClN4OS/c1-12-4-5-14(13(18)10-12)20-16(23)11-24-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
InChIKeyIJDQWQSEKOBTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide (CAS 1251625-55-4): Procurement Key Data


N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide (CAS 1251625-55-4) is a synthetic small-molecule thioacetamide derivative with molecular formula C17H19ClN4OS and molecular weight 362.9 g/mol [1]. Its structure features a 2-chloro-4-methylphenyl ring linked via an acetamide bridge to a thioether-coupled 4-(pyrrolidin-1-yl)pyrimidine moiety, placing it among a class of compounds investigated for kinase inhibition and GPCR modulation [1]. The compound has a computed XLogP3-AA lipophilicity value of 3.9, suggesting moderate membrane permeability [1]. As a research-grade chemical, it serves as a scaffold for medicinal chemistry exploration, with availability primarily from specialty chemical suppliers for non-human research purposes .

Why N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide Cannot Be Substituted with In-Class Analogs


Structural analogs varying the pyrrolidine ring or the chloro-methylphenyl substituent cannot be assumed to be functionally interchangeable with this compound. In thioacetamide-linked pyrimidine kinase inhibitor series, even single-atom modifications—such as replacing pyrrolidine with piperidine or morpholine—can profoundly alter target selectivity, potency, and physicochemical profiles [1]. For example, the specific spatial orientation and electron-donating properties of the pyrrolidine group influence binding interactions, while the 2-chloro-4-methyl substitution on the phenyl ring modulates lipophilicity (XLogP3 = 3.9) and metabolic stability [1]. Without direct experimental confirmation of equivalence for any specific analog, substitution risks compromising the SAR-optimized properties intended for the research application.

Quantitative Differentiation Evidence for CAS 1251625-55-4 Selection


Lipophilicity Advantage vs. Piperidine Analog for CNS Exposure Potential

The target compound exhibits a computed octanol-water partition coefficient XLogP3-AA of 3.9 [1], which falls within the optimal range for passive blood-brain barrier permeability (typically XLogP 2.0–5.0 for CNS drugs). A hypothetical piperidine analog (replacing pyrrolidine) would be expected to have an increased XLogP of approximately 4.3–4.5 based on the higher carbon count and greater exposed hydrophobic surface area of the piperidine ring. This 0.4–0.6 log unit excess can significantly reduce aqueous solubility and increase non-specific tissue binding, potentially lowering free brain concentration [2].

Drug Discovery Medicinal Chemistry CNS Penetration

Hydrogen Bond Acceptor Count Advantage over Morpholine Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) [1]. A morpholine analog (O replacing CH2 in pyrrolidine) would carry 6 HBAs due to the additional electron lone pair on the oxygen atom. This increase in HBAs elevates the topological polar surface area (tPSA) from a predicted 80–90 Ų for the target compound to 100–110 Ų for the morpholine analog, a shift that exceeds the preferred tPSA threshold of 90 Ų for oral absorption and can detrimentally affect passive permeability and oral bioavailability [2].

Structural Biology Drug Design Off-Target Selectivity

2-Chloro-4-Methyl Substituent Offers Metabolic Stability Advantage over Unsubstituted Phenyl Analogs

The 2-chloro-4-methyl substitution on the phenyl ring is a well-characterized strategic modification in medicinal chemistry to block oxidative metabolism at the para position and reduce CYP-catalyzed hydroxylation [1][2]. The chlorine atom at position 2 serves as an electron-withdrawing group that deactivates the ring toward electrophilic metabolism, while the methyl group at position 4 blocks a common site of CYP-mediated oxidation. An unsubstituted phenyl analog would lack these protective features and is predicted to have a significantly higher intrinsic clearance (Clint) in human liver microsome assays. Literature precedent for analogous thioacetamide series shows that such chlorine/methyl substitution reduces microsomal turnover rate by approximately 2- to 5-fold compared to the unsubstituted phenyl parent [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Recommended Procurement Scenarios for N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide (CAS 1251625-55-4)


CNS-Targeted Kinase Probe Development Requiring Balanced Lipophilicity

The compound's computed XLogP3 of 3.9 and moderate HBA/HBD profile place it within the multiparameter optimization (MPO) space favorable for CNS drug candidates [1]. Research groups pursuing CNS-penetrant kinase inhibitors should prioritize this pyrrolidine-containing scaffold over more lipophilic piperidine analogs (predicted XLogP ~4.3–4.5) to maintain an optimal balance between passive permeability and free brain concentration [2]. The 5 rotatable bonds provide moderate conformational flexibility without excessive entropic penalty upon target binding.

Oral Bioavailability-Focused Lead Optimization without tPSA Penalty

With 5 hydrogen bond acceptors and a predicted tPSA under 90 Ų, this compound is preferable to a morpholine analog (6 HBA, tPSA ~100–110 Ų) for programs where oral absorption is a primary screening criterion [1]. The lower HBA count reduces the desolvation energy cost required for membrane permeation, making it a more promising starting point for hit-to-lead campaigns targeting orally bioavailable clinical candidates [1][2].

Structure-Activity Relationship (SAR) Studies on Kinase Selectivity

The pyrrolidine group's five-membered ring geometry imposes distinct conformational constraints on the pyrimidine substitution pattern relative to six-membered analogs (piperidine, morpholine) [1]. This scaffold is appropriate for systematic SAR explorations where the effect of heterocycle ring size on kinase selectivity profiles is being investigated. Researchers can use this compound as a key comparator to deconvolute the contribution of the pyrrolidine moiety versus alternative nitrogen heterocycles in biological activity readouts.

Metabolic Stability Screening in Thioacetamide Series

The 2-chloro-4-methylphenyl substitution pattern is rationally designed to confer enhanced metabolic stability by blocking key CYP oxidation sites [1]. This compound is recommended as a positive control or benchmark for in vitro microsomal stability assays comparing substituted versus unsubstituted phenyl analogs, providing a chemically accessible model for studying metabolism-guided optimization in thioacetamide-containing lead series [3].

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